4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one
Description
The compound 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring at the 4-position. The oxadiazole is further functionalized with a benzo[d][1,3]dioxol-5-yl group, while the pyrrolidinone nitrogen is linked to a 3-chloro-4-methoxyphenyl moiety. This structure combines heterocyclic motifs known for metabolic stability (oxadiazole) and pharmacological relevance (pyrrolidinone) .
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5/c1-26-15-5-3-13(8-14(15)21)24-9-12(7-18(24)25)20-22-19(23-29-20)11-2-4-16-17(6-11)28-10-27-16/h2-6,8,12H,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCXSJDUVDJGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one is a novel synthetic derivative that incorporates multiple bioactive moieties, including a benzo[d][1,3]dioxole and an oxadiazole ring. This article reviews the biological activities associated with this compound based on existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.82 g/mol. The structural components include:
- Benzo[d][1,3]dioxole : Known for its role in enhancing bioactivity.
- Oxadiazole : Often associated with antimicrobial and anti-inflammatory properties.
- Pyrrolidinone : Contributes to the pharmacological profile of the compound.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and benzo[d][1,3]dioxole structures exhibit significant biological activities, including:
-
Antimicrobial Activity :
- Compounds with oxadiazole rings have shown promising antimicrobial effects against various bacteria and fungi. For instance, derivatives of 1,3,4-oxadiazole have been reported to inhibit Mycobacterium bovis BCG effectively .
- A study demonstrated that compounds similar to the target compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
-
Anticancer Potential :
- The incorporation of benzo[d][1,3]dioxole has been linked to enhanced anticancer properties. Research on structurally related compounds indicated cytotoxic effects against various cancer cell lines .
- Molecular docking studies suggest that these compounds may interact with specific cancer-related targets, potentially leading to apoptosis in tumor cells.
- Anti-inflammatory Effects :
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Study on Antimicrobial Activity :
Dhumal et al. (2016) explored a series of 1,3,4-oxadiazole derivatives and found that certain compounds exhibited significant inhibition against bacterial strains . They utilized molecular docking to assess binding affinities to bacterial enzymes. -
Anticancer Evaluation :
A study by Pagliero et al. (2014) focused on benzodioxole derivatives and their anticancer properties. The results indicated that modifications in the chemical structure could lead to increased cytotoxicity against specific cancer cell lines .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
Key analogs and their structural differences are summarized below:
Key Observations:
- The 2,4-dimethoxyphenyl substituent in 941997-93-9 increases steric bulk and alters electronic properties, which may impact solubility and target affinity .
- Oxadiazole vs. Carboxylic Acid (ABT-627): ABT-627 replaces the oxadiazole with a carboxylic acid, demonstrating how core modifications can shift pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
